![molecular formula C12H15N B1282309 3-ベンジル-3-アザビシクロ[3.1.0]ヘキサン CAS No. 70110-45-1](/img/structure/B1282309.png)

3-ベンジル-3-アザビシクロ[3.1.0]ヘキサン

概要

説明

3-Benzyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and as a building block in synthetic chemistry. The bicyclic structure imparts unique chemical properties, making it a valuable target for various synthetic methodologies.

科学的研究の応用

抗腫瘍剤

3-アザビシクロ[3.1.0]ヘキサン骨格を含む化合物は、抗腫瘍剤としての可能性について調査されてきました。 研究によると、これらの化合物は、ヒト赤白血病、Tリンパ球、子宮頸癌、マウス結腸癌など、さまざまな癌細胞株に対して抗増殖活性を示すことが示されています 。最も効果的な化合物は、4.2〜24.1μMの範囲のIC50値を示し、癌治療の大きな可能性を示しています。

製薬業界での応用

3-アザビシクロ[3.1.0]ヘキシル環系は、その多様な生物活性と製薬業界での可能性が認められています。これは、ピペリジンモチーフの立体的に制約された二環性イソステアとして役立ちます。 この構造は、掻痒の治療のための強力なμオピオイド受容体アンタゴニスト、非アルコール性脂肪性肝疾患のためのケトヘキソキナーゼ阻害剤、ムスカリン受容体アンタゴニスト、およびT型カルシウムチャネル阻害剤に見られます .

天然化合物構造

この骨格は、天然化合物に見られる貴重な構造フラグメントです。これは、医薬品およびさまざまな化学合成における重要な中間体として使用されます。 天然物中の3-アザビシクロ[3.1.0]ヘキサン構造の存在は、医薬品化学におけるその重要性を強調しています .

病原体に対する生物活性

関連する1-アザビシクロ[3.1.0]ヘキサン環は、DNAアルキル化を介して、細菌、真菌、腫瘍に対して生物活性を有する天然産物の重要な部分です。 一例として、フィセロマイシンがあります。これは、L-バリンと1-アザビシクロ[3.1.0]ヘキサン環構造を持つ非タンパク質性アミノ酸からなるジペプチドです .

生物活性化合物の合成

CHF2置換3-アザビシクロ[3.1.0]ヘキサンの合成が開発されており、この化合物が生物活性分子の作成における役割を示しています。 このプロセスには、CHF2置換ピラゾリンの光化学的分解が関与し、合成有機化学におけるこの化合物の汎用性を示しています .

フッ素化基の修飾

有機分子をフッ素化基で修飾すると、多くの場合、代謝安定性や親油性などの物理化学的および生物学的特性に影響を与えます。 3-アザビシクロ[3.1.0]ヘキサン骨格は、フッ素化基で修飾されると、医薬品、農薬、高度な機能性材料の特性に大きな影響を与える可能性があります .

作用機序

Target of Action

3-Benzyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Mode of Action

The mode of action of 3-ABH derivatives is diverse and depends on the specific derivative and its target. For example, when N-benzyl diynyl amides containing an electron-donating group in the aromatic ring were used as substrates, a cascade reaction was initiated, which included the formation of 3-ABH with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

生化学分析

Biochemical Properties

3-Benzyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor for certain proteases, which are enzymes that break down proteins . This interaction is crucial for its potential use in antiviral therapies, as protease inhibitors are often used to prevent the replication of viruses . Additionally, 3-Benzyl-3-azabicyclo[3.1.0]hexane has shown interactions with neurotransmitter transporters, influencing the reuptake of serotonin, noradrenaline, and dopamine .

Cellular Effects

3-Benzyl-3-azabicyclo[3.1.0]hexane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of 3-Benzyl-3-azabicyclo[3.1.0]hexane involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity . This inhibition can lead to a cascade of effects, such as the prevention of viral replication in the case of protease inhibition . Additionally, 3-Benzyl-3-azabicyclo[3.1.0]hexane can activate certain receptors, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzyl-3-azabicyclo[3.1.0]hexane have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after prolonged exposure .

Dosage Effects in Animal Models

The effects of 3-Benzyl-3-azabicyclo[3.1.0]hexane vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as antiviral activity and modulation of neurotransmitter levels . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3-Benzyl-3-azabicyclo[3.1.0]hexane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 3-Benzyl-3-azabicyclo[3.1.0]hexane is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, which can affect its therapeutic efficacy and potential side effects . For example, its accumulation in the brain can enhance its effects on neurotransmitter levels .

Subcellular Localization

The subcellular localization of 3-Benzyl-3-azabicyclo[3.1.0]hexane is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with cyclopropane derivatives under catalytic conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 3-Benzyl-3-azabicyclo[3.1.0]hexane may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

- **

特性

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHGZOASMRNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522350 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-45-1 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

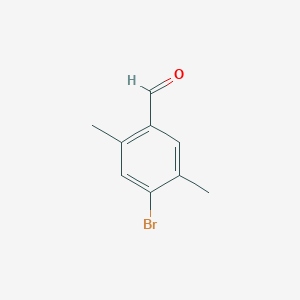

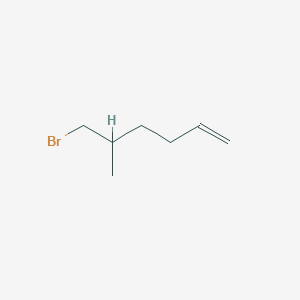

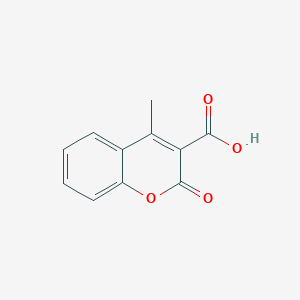

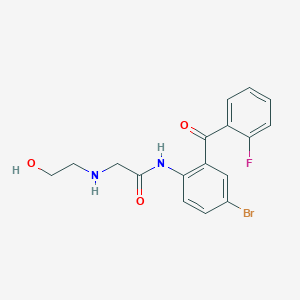

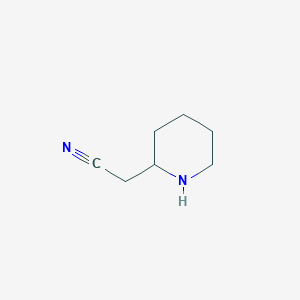

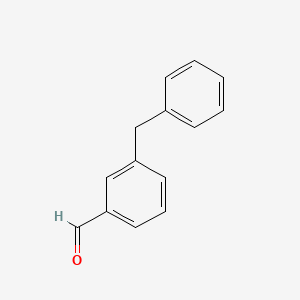

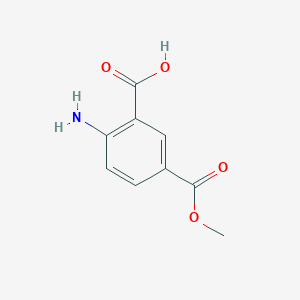

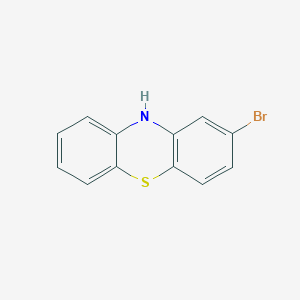

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the "endo-exo conversion" mentioned in one of the papers?

A1: The synthesis of ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, a valuable intermediate, benefits from a specific stereochemical conversion. The term "endo-exo conversion" refers to the change in the spatial arrangement of substituents on the bicyclic ring system. This conversion, facilitated by the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), ensures the desired stereochemistry (specifically, the α configuration at positions 1, 5, and 6) in the final product, which is crucial for its biological activity.

Q2: Why is (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane considered a "key intermediate" in pharmaceutical synthesis?

A2: (1α, 5α, 6α)-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane serves as a versatile building block for constructing more complex molecules with potential therapeutic applications []. Its structure, particularly the presence of the amine group, allows for further chemical modifications. This makes it especially valuable in synthesizing azabicyclo quinolone derivatives, a class of potent antibacterial agents. The specific stereochemistry of the molecule is likely crucial for its ability to interact with biological targets and elicit the desired pharmacological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)